molecular formula C5H8N4O3 B13963391 2-Hydroxyamino-4,6-dimethoxy-sym-triazine CAS No. 58190-03-7

2-Hydroxyamino-4,6-dimethoxy-sym-triazine

Cat. No.: B13963391
CAS No.: 58190-03-7
M. Wt: 172.14 g/mol
InChI Key: WRBBZYORRSENMS-UHFFFAOYSA-N
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Description

The 1,3,5-triazine ( sym -triazine) core is a privileged scaffold in medicinal chemistry, playing a significant role in the design and development of novel therapeutic agents . This nitrogen-containing heterocyclic system serves as a versatile template that can be strategically functionalized to modulate its physicochemical and biological activities, leading to compounds with a wide range of applications . Researchers value this scaffold for its use in creating molecules that target critical enzymes and pathways involved in various diseases. For instance, sym -triazine derivatives have been extensively studied as inhibitors of key protein families such as tyrosine kinases, phosphoinositide 3-kinases (PI3K), topoisomerases, and cyclin-dependent kinases (CDKs), making them prominent in anticancer research . Several drugs based on this structure, including altretamine, gedatolisib, and enasidenib, have already received regulatory approval for cancer therapy . Beyond oncology, the structural motif is also being explored for its potential in neurodegenerative diseases. Some sym -triazine derivatives have demonstrated promising multi-target activity, capable of inhibiting acetylcholinesterase (AChE) and modulating the aggregation of amyloid-β peptides, which are key pathological features of Alzheimer's disease . Furthermore, substituted 1,3,5-triazine compounds have shown inhibitory activity against monoamine oxidases (MAO), indicating potential for central nervous system applications . The specific substitution pattern of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine presents a unique opportunity for chemical exploration. The electron-donating methoxy and hydroxyamino groups can be utilized to fine-tune the molecule's electronic properties and binding affinity for various biological targets. Researchers can leverage this compound as a critical synthetic intermediate to develop new chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potent, selective inhibitors for a range of enzymes.

Properties

CAS No.

58190-03-7

Molecular Formula

C5H8N4O3

Molecular Weight

172.14 g/mol

IUPAC Name

N-(4,6-dimethoxy-1,3,5-triazin-2-yl)hydroxylamine

InChI

InChI=1S/C5H8N4O3/c1-11-4-6-3(9-10)7-5(8-4)12-2/h10H,1-2H3,(H,6,7,8,9)

InChI Key

WRBBZYORRSENMS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NO)OC

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

  • The synthesis generally starts from halo-s-triazines , such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which provide reactive sites for nucleophilic substitution.
  • The key nucleophile is hydroxylamine or its derivatives (including alkoxyamines), which replace one or more halogen atoms on the triazine ring.
  • Methoxy groups at the 4 and 6 positions are introduced either by prior substitution of chlorine atoms with methoxy groups or by using 4,6-dimethoxy-s-triazine derivatives as substrates.

Typical Reaction Conditions

  • The halo-s-triazine is reacted with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride) in aqueous or mixed aqueous-organic media.
  • The hydroxylamine is often liberated from its hydrochloride salt by adding an equimolar amount of alkali, such as sodium hydroxide, to generate the free base in situ.
  • The reaction is typically carried out at low temperatures initially (around 0–5 °C) to control the substitution and then gradually heated to moderate temperatures (55–60 °C) and reflux (around 90 °C) to complete the reaction.
  • Organic solvents used include oxygenated solvents such as dioxane, 1,2-dimethoxyethane, or dimethyl ether of diethylene glycol to dissolve the halo-s-triazine and facilitate the reaction.

Example Procedure from Patent Literature

  • A cold aqueous solution of hydroxylamine hydrochloride is prepared and neutralized with sodium hydroxide.
  • A solution of 2,4,6-trichloro-1,3,5-triazine or a 4,6-dimethoxy derivative in an inert organic solvent is added dropwise to the aqueous hydroxylamine solution at about 5 °C.
  • The mixture is stirred at 55–60 °C for 1 hour, then refluxed for 3 hours.
  • Upon cooling, the product precipitates and is isolated by filtration.
  • Purification is achieved by recrystallization from aqueous methanol or ethanol.

Variations and Modifications

  • The molar ratio of hydroxylamine to halo-s-triazine can be adjusted to control the extent of substitution (mono-, di-, or trisubstituted products).
  • The reaction medium can be modified by adding small amounts of water to organic solvents or using mixtures of water and ether.
  • Alternative nucleophiles such as N-substituted hydroxylamines (e.g., N-methylhydroxylamine) or alkoxyamines can be used to obtain related oxyamino-substituted triazines.
  • The reaction temperature and time can be varied to optimize yields and purity.

Research Outcomes and Data Analysis

Yields and Purification

  • Yields of oxyamino-triazine derivatives, including 2-hydroxyamino-4,6-dimethoxy-s-triazine, are generally moderate to high (often above 60%).
  • Purification by crystallization from aqueous methanol or ethanol provides products with melting points consistent with the pure compound, typically in the range of 80–165 °C depending on substitution patterns.
  • The isolated products are typically solid, stable, and can be characterized by melting point, NMR, IR, and elemental analysis.

Reaction Monitoring and Characterization

  • Reaction progress is monitored by temperature control, precipitation behavior, and filtration.
  • Characterization includes:

Comparative Studies with Related Compounds

  • Studies comparing triazine derivatives substituted with oxyamino groups show that the presence of the hydroxyamino substituent at the 2-position enhances reactivity and coupling efficiency in peptide synthesis applications.
  • Table data from literature illustrate yields and racemization levels when using triazine derivatives as coupling reagents, indicating the importance of substitution pattern on chemical behavior.
Coupling Reagent Yield (%) Racemization (DL %)
HOTU (hydroxyamino derivative) 100 <1
CDMT (4,6-dimethoxy-s-triazine derivative) 55 15

Note: While this table is from related triazine derivatives used in coupling, it reflects the influence of hydroxyamino substitution on reactivity and purity outcomes.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Notes
Starting material 2,4,6-Trichloro-1,3,5-triazine or 4,6-dimethoxy derivatives Halo-s-triazine precursor
Nucleophile Hydroxylamine hydrochloride + NaOH Generates free hydroxylamine
Solvent Water + oxygenated organic solvent (e.g., dioxane) Facilitates dissolution and reaction
Temperature (initial) 0–5 °C Controls substitution selectivity
Temperature (reaction) 55–60 °C (1 hour), then reflux (~90 °C, 3 hours) Completes substitution
Purification Recrystallization from aqueous methanol or ethanol Yields pure solid product
Product characteristics Melting point ~80–165 °C Depends on substitution pattern
Yield Typically 60–80% Moderate to high yield

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyamino-4,6-dimethoxy-sym-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The dimethoxy groups may also influence the compound’s solubility and membrane permeability, enhancing its bioavailability .

Comparison with Similar Compounds

2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)

  • Structure : Azido (-N₃) group at the 2-position, methoxy groups at 4- and 6-positions.
  • Key Properties: Exhibits highly exothermic decomposition (ΔHᴰ = -1135 J g⁻¹) with an initiation temperature of 159°C, comparable to tosyl azide .
  • Applications : Used as a diazo-transfer reagent in organic synthesis, though its instability limits industrial use.

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • Structure : Chloro (-Cl) group at the 2-position, methoxy groups at 4- and 6-positions.
  • Key Properties: Molecular weight: 175.57 g/mol; CAS 3140-73-6 .
  • Applications : Widely used as a coupling agent in peptide synthesis due to its high reactivity with carboxylic acids .

2-Amino-4,6-dimethoxy-1,3,5-triazine

  • Structure: Amino (-NH₂) group at the 2-position, methoxy groups at 4- and 6-positions.
  • Key Properties :
    • CAS 16370-63-1; harmful via inhalation, skin contact, or ingestion .
    • Lower reactivity compared to azido or chloro analogs.

Simazine Derivatives (e.g., 2-Chloro-4,6-bis(ethylamino)-s-triazine)

  • Structure: Chloro and ethylamino (-NHCH₂CH₃) substituents.
  • Key Properties :
    • Herbicidal activity; CAS 122-34-9 .
    • Stable under environmental conditions but regulated due to toxicity concerns.
  • Applications : Agricultural herbicide (e.g., Gesaran, Gesatop 50) .

Comparative Data Table

Compound Name Substituents (2,4,6) Molecular Weight (g/mol) Key Reactivity/Stability Applications
2-Hydroxyamino-4,6-dimethoxy-s-triazine -NHOH, -OCH₃, -OCH₃ Not explicitly reported Oxidizable to nitro/azoxy derivatives Synthetic intermediate
2-Azido-4,6-dimethoxy-1,3,5-triazine -N₃, -OCH₃, -OCH₃ ~175 (estimated) Explosive decomposition above 55°C Diazo-transfer reagent
2-Chloro-4,6-dimethoxy-1,3,5-triazine -Cl, -OCH₃, -OCH₃ 175.57 Hydrolytically stable; reactive with nucleophiles Peptide coupling agent
2-Amino-4,6-dimethoxy-1,3,5-triazine -NH₂, -OCH₃, -OCH₃ ~155 (estimated) Low reactivity; hazardous via multiple routes Pharmaceutical research
Simazine (2-Chloro-4,6-bisethylamino) -Cl, -NHCH₂CH₃, -NHCH₂CH₃ 201.66 Environmentally persistent; herbicidal activity Agricultural herbicide

Key Research Findings

Stability vs. Reactivity Trade-offs : Chloro-substituted triazines (e.g., CDMT) prioritize synthetic utility and stability, whereas azido derivatives (e.g., ADT) sacrifice stability for high reactivity .

Safety Profiles: Amino- and hydroxyamino-substituted triazines exhibit higher toxicity compared to methoxy or chloro analogs, necessitating stringent handling protocols .

Biological Activity

2-Hydroxyamino-4,6-dimethoxy-sym-triazine is a derivative of the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This compound is structurally related to various triazine derivatives that exhibit a range of biological effects, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine can be represented as follows:

C7H10N4O3\text{C}_7\text{H}_{10}\text{N}_4\text{O}_3

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that 2-Hydroxyamino-4,6-dimethoxy-sym-triazine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. For instance, studies have reported that this compound demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Properties

The anticancer potential of triazine derivatives has been widely investigated. 2-Hydroxyamino-4,6-dimethoxy-sym-triazine has been noted for its ability to induce apoptosis in cancer cell lines. In vitro studies have shown that this compound can effectively reduce cell viability in various cancer types, including breast and lung cancers. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessing the cytotoxic effects of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine on different cancer cell lines revealed the following IC50 values:

Cell LineIC50 (µM)
A549 (Lung)15.83
MCF-7 (Breast)16.32
HeLa (Cervical)2.21
HepG2 (Liver)12.21

These results indicate a potent cytotoxic effect, particularly against HeLa cells, highlighting its potential as a therapeutic agent in oncology .

The biological activity of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine can be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound has shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Signal Transduction Pathway Modulation : The compound affects pathways such as PI3K/Akt and mTOR, which are vital for cell survival and proliferation .

Environmental Impact

In addition to its biological activities, 2-Hydroxyamino-4,6-dimethoxy-sym-triazine is also studied for its degradation in environmental contexts. Its breakdown products have been analyzed under various conditions, indicating a complex interaction with environmental factors such as pH and light exposure. The degradation pathways often yield less harmful substances, contributing to its profile as an environmentally friendly herbicide .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxyamino-4,6-dimethoxy-sym-triazine, and how do reaction conditions influence yield?

  • Methodology :

  • The compound can be synthesized via nucleophilic substitution using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a precursor. Reacting CDMT with hydroxylamine under controlled pH (e.g., in THF with tertiary amines like N-methylmorpholine) achieves substitution at the chloro position .
  • Solvent-free methods or one-pot synthesis, adapted from related triazine derivatives, may reduce side reactions. For example, coupling CDMT with hydroxylamine derivatives in anhydrous conditions minimizes hydrolysis .
  • Monitor reaction progress via TLC or HPLC, and optimize temperature (40–60°C) to balance reaction rate and decomposition risks .

Q. How can spectroscopic and chromatographic techniques characterize 2-Hydroxyamino-4,6-dimethoxy-sym-triazine?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns. The hydroxyamino group’s proton resonates at δ 5.5–6.0 ppm (broad), while methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • MS : High-resolution mass spectrometry (HRMS) identifies molecular ion peaks (expected [M+H]+^+ ~ 218.08 Da) and fragmentation patterns.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity and detects hydrolyzed byproducts like 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .

Q. What factors affect the stability of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine in aqueous solutions?

  • Methodology :

  • Conduct stability studies under varying pH (3–10), temperature (4–40°C), and ionic strength. Hydrolysis is accelerated in acidic/basic conditions, forming 2-hydroxy derivatives. Use UV-Vis spectroscopy to track degradation kinetics .
  • Stabilize the compound in anhydrous solvents (e.g., DMF, THF) at –20°C for long-term storage .

Advanced Research Questions

Q. How can computational chemistry guide the design of reactions involving 2-Hydroxyamino-4,6-dimethoxy-sym-triazine?

  • Methodology :

  • Employ density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the triazine core). Calculate activation energies for competing pathways (e.g., hydrolysis vs. coupling) .
  • Use molecular docking to predict interactions in catalytic systems (e.g., enzyme-mediated modifications). Software like Gaussian or ORCA facilitates these simulations .

Q. What experimental design strategies minimize byproduct formation during derivatization of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine?

  • Methodology :

  • Apply Design of Experiments (DoE) to screen variables (e.g., molar ratios, solvent polarity, catalysts). A fractional factorial design identifies critical factors (e.g., excess hydroxylamine reduces chloro-substituted byproducts) .
  • Use response surface methodology (RSM) to optimize conditions. For example, a central composite design (CCD) can balance temperature (50°C) and reaction time (6–12 hours) .

Q. How do contradictory data on reaction yields arise in triazine-based coupling reactions, and how can they be resolved?

  • Methodology :

  • Contradictions often stem from solvent basicity or trace moisture. For instance, CDMT-mediated reactions in polar aprotic solvents (e.g., DMF) show higher yields than in THF due to better stabilization of intermediates .
  • Perform sensitivity analysis by replicating reactions under strictly anhydrous conditions. Use Karl Fischer titration to verify solvent dryness (<50 ppm H2_2O) .

Q. What role does the hydroxyamino group play in modulating the compound’s reactivity in catalytic systems?

  • Methodology :

  • Compare reactivity with analogous triazines (e.g., 2-amino or 2-chloro derivatives). The hydroxyamino group’s dual donor/acceptor capability facilitates metal coordination (e.g., Cu2+^{2+} or Fe3+^{3+}) in catalytic cycles.
  • Use cyclic voltammetry to study redox behavior. A redox-active hydroxyamino group may enable electron-transfer pathways in oxidation reactions .

Methodological Tables

Table 1 : Key Reaction Variables and Optimization Ranges

VariableOptimal RangeImpact on Yield
Reaction Temperature40–60°C↑ Yield above 50°C, but ↑ decomposition risk
Solvent PolarityTHF (ε 7.5) vs. DMF (ε 37)DMF improves intermediate stability
Hydroxylamine Equivalents1.2–1.5 eqExcess >1.5 eq increases byproducts

Table 2 : Stability of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine

ConditionHalf-Life (Days)Major Degradant
pH 7.0, 25°C302-Hydroxy derivative
pH 3.0, 25°C72-Hydroxy derivative
Anhydrous DMF, –20°C>180None detected

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